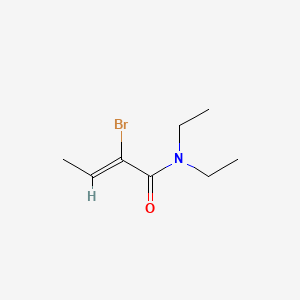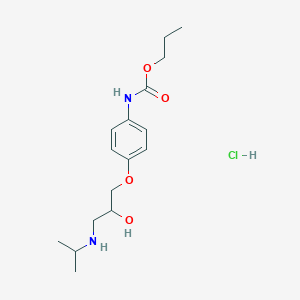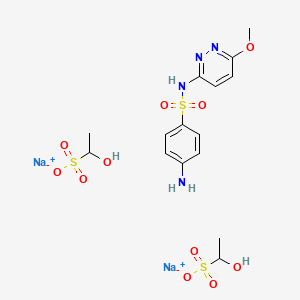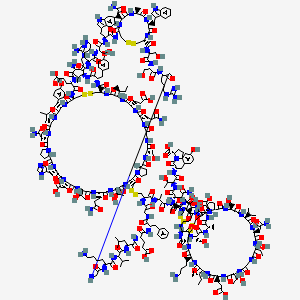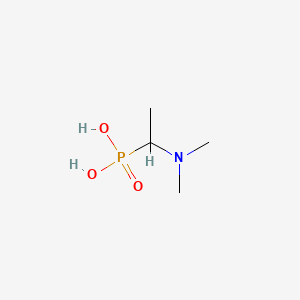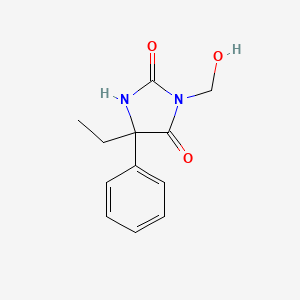
5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin is a chemical compound belonging to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a phenyl group attached to the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin typically involves the reaction of ethyl hydantoin with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic nitrogen of the hydantoin attacks the electrophilic carbon of the benzaldehyde, forming an intermediate that subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hydantoin ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(carboxymethyl)-5-phenylhydantoin.
Reduction: Formation of this compound alcohol.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives of the compound.
Scientific Research Applications
5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the context of its anticonvulsant properties, it is believed to modulate ion channels in neuronal cells, reducing neuronal excitability and preventing seizure activity. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethylphenylhydantoin: Similar structure but lacks the hydroxymethyl group.
5-Phenylhydantoin: Lacks both the ethyl and hydroxymethyl groups.
Uniqueness
5-Ethyl-3-(hydroxymethyl)-5-phenylhydantoin is unique due to the presence of both the ethyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
91567-42-9 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-ethyl-3-(hydroxymethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(9-6-4-3-5-7-9)10(16)14(8-15)11(17)13-12/h3-7,15H,2,8H2,1H3,(H,13,17) |
InChI Key |
XYIRFBCOJVEODO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


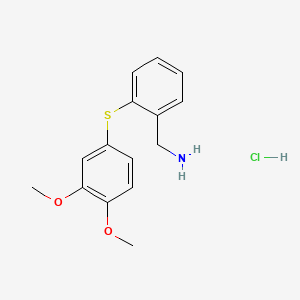
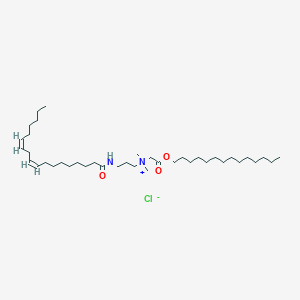
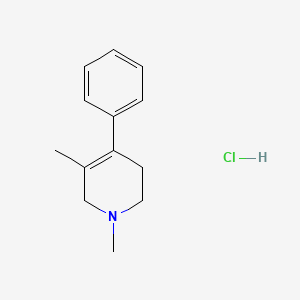
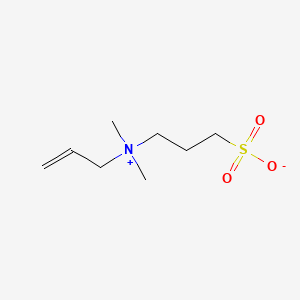
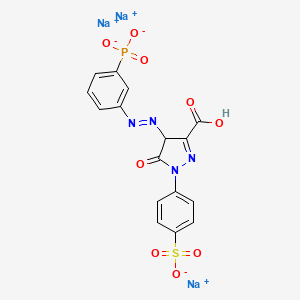
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
